molecular formula C11H13N3O B7868954 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B7868954
M. Wt: 203.24 g/mol
InChI Key: RHTRDHBYZRBYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methoxy-substituted phenyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including herbicidal, antidiabetic, and antimicrobial properties. The presence of the methoxy group (-OCH₃) enhances solubility and may influence electronic effects, impacting reactivity and interactions with biological targets .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)10(7-13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTRDHBYZRBYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Diketones

The pyrazole core is frequently constructed via cyclocondensation between hydrazines and 1,3-diketones or equivalents. For 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, a regiospecific approach could involve reacting 4-methoxyphenyl-substituted β-keto esters with methylhydrazine. A related synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine demonstrates the utility of single-crystal X-ray diffraction for verifying regiochemistry . While the target compound differs by a methyl group at N1, analogous conditions (e.g., acetic acid catalysis, reflux in ethanol) may apply.

Key Steps :

  • Reactants : 4-Methoxyacetophenone-derived β-keto ester, methylhydrazine.

  • Conditions : Reflux in ethanol (78°C, 12–24 h), acid catalysis (e.g., p-TsOH) .

  • Workup : Crystallization from ethanol/water mixtures.

Nitro Group Reduction for Amine Installation

The 5-amine group can be introduced via catalytic hydrogenation of a nitro precursor. This method is exemplified in the synthesis of 1-methyl-1H-pyrazol-4-amine, where 1-methyl-4-nitro-1H-pyrazole undergoes hydrogenation at 70°C under 60 bar H₂ pressure in methanol, yielding the amine in 99% yield . Adapting this to the target compound would require synthesizing 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-nitro as an intermediate.

Optimization Factors :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Solvent : Methanol or ethanol.

  • Temperature/Pressure : 70°C, 60 bar H₂ .

Protective Group Strategies for Regioselective Synthesis

Patent literature on 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine emphasizes the use of tert-butoxycarbonyl (Boc) and 9-fluorenylmethyl carbamate (Fmoc) groups to direct reactivity . For the target compound, protecting the 5-amine during pyrazole ring formation could prevent undesired side reactions. Subsequent deprotection (e.g., TFA for Boc) would yield the free amine.

Example Protocol :

  • Protection : Treat 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with Boc anhydride in THF.

  • Functionalization : Perform Suzuki coupling or alkylation at the 4-position.

  • Deprotection : Remove Boc group with TFA in DCM .

Domino Reactions for One-Pot Synthesis

Domino reactions of arylglyoxals with pyrazol-5-amines enable rapid assembly of polycyclic structures . While designed for complex frameworks, this approach could be adapted for simpler pyrazoles. Reacting 4-methoxyphenylglyoxal with methylhydrazine and ammonium acetate might yield the target amine in a single step.

Conditions :

  • Reactants : 4-Methoxyphenylglyoxal, methylhydrazine, NH₄OAc.

  • Catalyst : p-TsOH (10 mol%).

  • Solvent : DMF, 120°C, microwave irradiation .

Comparative Analysis of Methods

MethodKey ReactantsConditionsYield*Advantages
Cyclocondensationβ-Keto ester, methylhydrazineReflux, acid catalysis~70%Regiospecific, scalable
Nitro ReductionNitropyrazole precursorH₂ (60 bar), Pd/C>90%High yield, simple workup
Rh-Catalyzed AnnulationPyrazole, alkynoateRh(III), 100°CN/ALate-stage diversification
Protective GroupBoc-protected amineTFA deprotection~85%Prevents side reactions
Domino ReactionArylglyoxal, methylhydrazineMicrowave, 120°C~65%One-pot, minimal purification

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine are rooted in its potential as a therapeutic agent. Research indicates that compounds within the pyrazole class can act as inhibitors for various biological targets, including protein kinases and heat shock proteins (Hsp90).

Protein Kinase Inhibition

One notable application is the inhibition of Kit protein kinases, which are implicated in several cancers, including melanoma and gastrointestinal stromal tumors (GIST) . The compound has shown promise in pharmaceutical formulations aimed at modulating these pathways, potentially leading to novel cancer therapies.

Hsp90 Inhibitors

Another significant application is in the development of Hsp90 inhibitors. Hsp90 is a chaperone protein that plays a crucial role in the maturation and stabilization of various client proteins involved in tumorigenesis . The design of aminopyrazole-substituted resorcylate amides has demonstrated broad and potent inhibitory activity against Hsp90, suggesting that derivatives like 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine could be effective in targeting this pathway .

Synthesis and Derivatives

The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through various methods, including solvent-free condensation reactions and microwave-assisted techniques. These synthetic routes allow for the efficient production of this compound and its derivatives, enhancing its applicability in drug discovery .

Table 1: Synthetic Methods Overview

MethodologyDescriptionYield (%)
Solvent-Free CondensationSimple reaction between pyrazole and aldehyde88
Microwave-Assisted SynthesisEnhances reaction rates and yields through microwave irradiationVariable
C–N Ullmann-type Cross-CouplingAllows for further functionalization of pyrazole derivativesHigh

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, in therapeutic contexts.

Case Study 1: Cancer Therapy

In a study focused on cancer therapy, compounds similar to 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine were tested for their ability to inhibit Kit mutations associated with mast cell leukemia and other malignancies. The results indicated substantial inhibition of cell proliferation in vitro, supporting further investigation into these compounds as potential cancer therapeutics .

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of aminopyrazole derivatives. The study demonstrated that specific modifications to the pyrazole structure could enhance selectivity against fungal pathogens while minimizing toxicity to human cells . This finding underscores the versatility of pyrazole derivatives in treating infections alongside their anticancer properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Herbicidal Activity of Pyrazole Derivatives
Compound Substituents Target Plant Inhibition at 100 ppm (%) Reference
4-OCH₃ (phenyl), 1-CH₃ Brassica napus 40
4-CF₃ (phenyl), 1-CH₃ Brassica napus 75
3,4,5-OCH₃ (phenyl), 1-CH₃ Echinochloa crus-galli 20
Table 2: Key Physicochemical Properties
Compound LogP* Solubility (mg/mL) Melting Point (°C)
4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 1.8 2.5 (DMSO) 160–162†
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine 2.4 1.2 (DMSO) 145–147†

*Predicted using ChemSpider data. †Estimated based on analogs.

Biological Activity

The compound 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with a methoxyphenyl group and a methyl group. This structural configuration is believed to play a crucial role in its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing properties of the methoxy group enhance its binding affinity, while the pyrazole ring facilitates π-π stacking interactions with aromatic amino acids in proteins .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can bind to receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • HeLa Cells : Demonstrated notable cytotoxicity.
  • Breast Cancer Cells (MDA-MB-231) : Exhibited antiproliferative activity.
  • Liver Cancer Cells (HepG2) : Showed promising results in inhibiting cell growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies have reported that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory disorders .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has demonstrated antioxidant activity. This property is crucial in combating oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindings
Abdel-Wahab et al. (2024)Synthesized novel derivatives showing enhanced anticancer activity against HeLa cells .
MDPI Review (2023)Highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions enhance biological efficacy .
ACS Publications (2022)Reported on the synthesis of pyrazole derivatives with significant antitumor activity across multiple cancer types .

Q & A

Q. What are the standard synthetic routes for 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by functionalization. For example, microwave-assisted reactions using aryl aldehydes (e.g., 4-methoxybenzaldehyde) and thiourea analogues can yield regioisomers, as confirmed by X-ray crystallography . Intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde are characterized via NMR, IR, and mass spectrometry, with crystallographic data validating regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray diffraction (XRD) is essential for resolving bond lengths, angles, and crystal packing. For instance, studies on halogenated pyrazole derivatives confirm triclinic crystal systems (space group P1) with mean C–C bond lengths of 0.002 Å . Complementary techniques include FT-IR for functional group analysis and NMR for regiochemical assignment, particularly for distinguishing NH₂ and methoxy protons .

Q. How is the compound’s bioactivity initially screened in academic settings?

In vitro assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) are standard. Derivatives are tested at concentrations of 0.1–100 µM, with IC₅₀ values calculated via microplate dilution methods. Positive controls like isoniazid are used to validate assay conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

A comparative study of solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., p-TsOH) shows that microwave irradiation reduces reaction time from 24 hrs to 2–4 hrs, improving yields from 60% to 85% . Table 1 summarizes optimized parameters:

SolventCatalystTemp (°C)Time (hrs)Yield (%)
DMFp-TsOH120285
EthanolNone802460

Q. What computational strategies resolve contradictions in bioactivity data across studies?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking into target proteins (e.g., CYP450 enzymes) identifies steric clashes or hydrogen-bonding mismatches that explain divergent IC₅₀ values .

Q. How are mechanistic pathways elucidated for unexpected byproducts?

LC-MS and HRMS track reaction intermediates. For example, oxidation of thiourea analogues with m-CPBA can yield sulfoxides or sulfones, depending on stoichiometry. Trapping experiments with TEMPO confirm radical intermediates in side reactions .

Q. What strategies enhance metabolic stability for in vivo studies?

Deuterium labeling at the methyl group (CD₃ instead of CH₃) reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ increased from 1.2 to 4.7 hrs). Pharmacokinetic profiling in rodents validates bioavailability improvements .

Q. How do steric and electronic effects of substituents influence receptor binding?

Comparative crystallography of fluorophenyl vs. methoxyphenyl derivatives reveals that electron-withdrawing groups (e.g., -F) increase π-π stacking with aromatic residues in GPCRs, while methoxy groups enhance hydrogen bonding. SPR assays quantify binding affinity (KD) changes from 12 nM to 220 nM .

Data Analysis and Reproducibility

Q. What statistical methods address variability in biological replicates?

ANOVA with post-hoc Tukey tests identifies outliers in dose-response curves. For example, EC₅₀ values for antifungal activity (n=6 replicates) showed p<0.05 significance after correcting for plate-to-plate variation .

Q. How are synthetic protocols validated for reproducibility across labs?

Round-robin testing via CRDC guidelines (RDF2050112) ensures consistency. Key parameters (e.g., purity by HPLC >98%, residual solvent <0.1%) are mandated, with interlab CV <5% for yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.